N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide
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Overview
Description
N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide is a complex organic compound that belongs to the class of oxalamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the Oxalamide Backbone: The oxalamide backbone can be synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable precursor.
Attachment of the Dimethylamino-Naphthyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or reduced amides.
Scientific Research Applications
N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide has several scientific research applications, including:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Organic Synthesis: It can serve as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through specific pathways, which may include inhibition or activation of target proteins, modulation of gene expression, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)ethyl)oxalamide
- N1-(2,4-dimethoxyphenyl)-N2-(2-(methylamino)-2-(naphthalen-1-yl)ethyl)oxalamide
- N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(phenyl)ethyl)oxalamide
Uniqueness
N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both dimethoxyphenyl and dimethylamino-naphthyl groups distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity profiles.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C28H32N3O4
- Molecular Weight : 468.57 g/mol
- IUPAC Name : N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide
This compound features a complex arrangement that includes a dimethoxyphenyl group and a naphthalenyl moiety, which are known for their significant roles in biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives containing naphthalene have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Naphthalene Derivatives
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of naphthalene derivatives on human cancer cell lines. The results demonstrated that certain derivatives could induce apoptosis in breast cancer cells (MCF-7) with IC50 values ranging from 5 to 15 µM, indicating significant cytotoxicity .
Antimicrobial Activity
The antimicrobial efficacy of related compounds has also been documented. A series of Schiff base compounds derived from naphthalene were tested against various bacterial strains, revealing moderate to significant antibacterial activity.
Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |
---|---|---|
Naphthalene Derivative A | E. coli | 15 |
Naphthalene Derivative B | S. aureus | 18 |
Naphthalene Derivative C | P. aeruginosa | 12 |
These findings suggest that the biological activity of the compound may extend to antimicrobial properties as well .
Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to this compound may exhibit neuroprotective effects. A study investigating the neuroprotective potential of related compounds against oxidative stress-induced neuronal damage found significant protective effects at concentrations as low as 10 µM .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Key Enzymes : Some studies suggest that the compound may inhibit enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Modulation : The ability to modulate ROS levels is crucial for its neuroprotective effects.
- Apoptosis Induction : By activating intrinsic apoptotic pathways, the compound may lead to cancer cell death.
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-27(2)21(19-11-7-9-16-8-5-6-10-18(16)19)15-25-23(28)24(29)26-20-13-12-17(30-3)14-22(20)31-4/h5-14,21H,15H2,1-4H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFYQQYHFCJSMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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